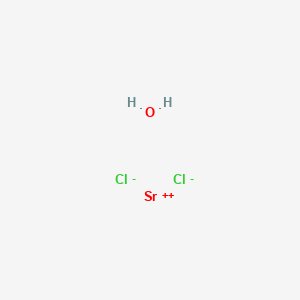
Strontiumchloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium dichloride hydrate, also known as strontium chloride hexahydrate, is a chemical compound with the formula SrCl₂·6H₂O. It is a white crystalline solid that is highly soluble in water. Strontium dichloride hydrate is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Strontium dichloride hydrate can be synthesized through several methods. One common method involves treating strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction produces strontium chloride, which can then be crystallized from an aqueous solution to obtain the hexahydrate form . The reaction is as follows: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ]
Industrial production methods often involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Strontium dichloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium dichloride itself does not undergo oxidation or reduction easily, but it can participate in redox reactions when combined with other reagents.
Substitution Reactions: Strontium dichloride can react with other halides to form different strontium salts. For example, it can react with sodium fluoride to form strontium fluoride and sodium chloride. [ \text{SrCl}_2 + 2 \text{NaF} \rightarrow \text{SrF}_2 + 2 \text{NaCl} ]
Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Biomedical Applications
1.1 Cancer Treatment
Strontium chloride is utilized in the medical field, particularly in the treatment of bone cancer. The radioactive isotope strontium-89, often administered as strontium chloride, targets bone metastases effectively. It emits beta radiation, which helps alleviate pain associated with bone cancer by selectively irradiating cancerous tissues while sparing surrounding healthy tissues .
1.2 Dental Care
Strontium chloride is incorporated into dental products to reduce tooth sensitivity. It works by occluding dentinal tubules, thus preventing stimuli from reaching the nerve endings within the tooth . Products like Sensodyne utilize this property to provide relief for individuals suffering from sensitive teeth.
1.3 Reproductive Biology
Research indicates that exposure to strontium chloride can induce parthenogenetic activation of oocytes, making it a valuable tool in developmental biology studies. This activation is critical for understanding reproductive mechanisms and potential treatments for infertility .
Agricultural Uses
2.1 Soil Testing
Strontium chloride is employed in soil testing alongside citric acid as a universal extractant for plant nutrients. This application helps in assessing soil fertility and guiding fertilizer applications to optimize crop yields .
2.2 Nutrient Supplementation
In aquaculture, strontium chloride is added to seawater aquaria to support the growth of certain plankton species, which are essential for maintaining healthy aquatic ecosystems .
Industrial Applications
3.1 Pyrotechnics
Strontium chloride is renowned for its ability to produce a bright red flame when burned, making it a popular choice in fireworks and pyrotechnics. Its vivid color enhances visual displays during celebrations and events .
3.2 Glass Manufacturing
In the glass industry, strontium chloride is used as a coloring agent and to improve the physical properties of glass products. It enhances durability and alters refractive indices, contributing to the aesthetic qualities of glassware .
Material Science Applications
4.1 Ammonia Storage Solutions
Recent innovations have led to the development of strontium chloride-based materials for ammonia storage at low pressures. These materials are being explored for their potential in reducing nitrogen oxides emissions from diesel vehicles . The patented technology utilizes strontium chloride due to its favorable properties for ammonia absorption and release.
Case Studies
Mechanism of Action
The mechanism of action of strontium dichloride hydrate varies depending on its application. In dental care, strontium ions block fluid flow in dentinal tubules, reducing tooth sensitivity . In biological systems, strontium can replace calcium in various processes, affecting bone metabolism and other calcium-dependent pathways .
Comparison with Similar Compounds
Strontium dichloride hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Both are alkaline earth metal chlorides, but calcium chloride is more commonly used in de-icing and as a drying agent.
Barium chloride (BaCl₂): Similar in structure but more toxic, barium chloride is used in laboratory tests and industrial applications.
Magnesium chloride (MgCl₂): Used in various industrial processes, magnesium chloride is less toxic and has different solubility properties compared to strontium dichloride.
Strontium dichloride hydrate is unique due to its specific applications in dental care and its role in producing red flames in pyrotechnics.
Properties
CAS No. |
16894-53-4 |
|---|---|
Molecular Formula |
Cl2H2OSr |
Molecular Weight |
176.535 |
IUPAC Name |
strontium;dichloride;hydrate |
InChI |
InChI=1S/2ClH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |
InChI Key |
ULVJUOMUAAYMKJ-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















